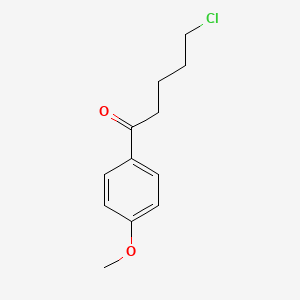
6-Bromocinnolin-4-ol
Overview
Description
6-Bromocinnolin-4-ol is a compound that has not been directly studied in the provided papers. However, related compounds with bromine substituents on a quinoline or quinazoline ring system have been investigated for various biological activities and synthetic methods. These compounds are of interest due to their potential as inhibitors of tyrosine kinases, antiviral agents, and their use in the synthesis of bioactive molecules .
Synthesis Analysis
The synthesis of brominated quinoline derivatives is often achieved through condensation reactions and cyclization steps. For instance, the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one involves a condensation between β-keto esters and 4-bromoaniline followed by cyclization, known as the Knorr reaction . Similarly, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with various amines . These methods highlight the versatility of brominated compounds in chemical synthesis and their potential as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of brominated quinoline and quinazoline derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule and its reactivity. The presence of a bromine atom can facilitate further functionalization through nucleophilic substitution or via radical reactions, as seen in the synthesis of 6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one via aryl radical cyclization .
Chemical Reactions Analysis
Brominated quinoline and quinazoline derivatives participate in various chemical reactions, including Michael addition, nucleophilic substitution, and radical cyclization. The reactivity of these compounds can be enhanced by the presence of electron-withdrawing or electron-donating groups, as well as by the introduction of basic functional groups that can catalyze intramolecular reactions . These reactions are crucial for the synthesis of complex molecules with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline and quinazoline derivatives are influenced by the presence of the bromine atom and other substituents on the ring system. These properties include solubility, melting point, and reactivity towards various reagents. For example, the introduction of water-solubilizing substituents at the C-6 position of quinazoline derivatives has been shown to enhance their biological properties . Additionally, the electronic effects of the bromine atom can affect the binding affinity of these compounds to biological targets, as seen in the interaction of Pd(II) complexes with 7-bromo-quinolin-8-ol with DNA .
Scientific Research Applications
Detection of Aluminum Ion and Bacterial Cell Imaging
6-Bromocinnolin-4-ol derivatives, specifically 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol (L2), have been studied for their application in detecting aluminum ions. These derivatives show an "OFF-ON type" mode in the presence of Al3+ ions, suggesting their potential as selective fluorescent sensors. Additionally, they have been used for bacterial cell imaging and logic gate applications, displaying green and red fluorescent images with Al3+ ion (Yadav & Singh, 2018).
Chemical Synthesis and Catalysis
3-Bromo- or 3-iodo-cinnoline derivatives, including 6-Bromocinnolin-4-ol, have been employed in reactions catalyzed by palladium compounds. These reactions include condensing with terminal alkynes to form various alkynyl-derivatives, which further react to form different ring systems such as pyrrolo[3,2-c]cinnolines. These syntheses demonstrate the versatility of 6-Bromocinnolin-4-ol in organic chemistry and drug development (Ames & Bull, 1982).
Antituberculosis Activity
Certain derivatives of 6-Bromocinnolin-4-ol have shown promising antituberculosis activity. For example, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate has exhibited high antituberculosis activity and is in the final stage of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).
Anticancer Research
6-Bromocinnolin-4-ol derivatives have been explored as potential inhibitors of various cancer-related proteins. For instance, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives show promise as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases, demonstrating enhanced antitumor activity (Tsou et al., 2001).
Antibacterial Activities
New derivatives of 6-Bromoquinolin-4-ol, synthesized via Chan–Lam coupling, have shown potential antibacterial activities against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These compounds have been studied for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against these pathogens, offering insights into new antibacterial agents (Arshad et al., 2022).
Photomediated Gene Activation
6-Bromocinnolin-4-ol derivatives have also been used in photomediated gene activation studies. For instance, 6-bromo-4-diazomethyl-7-hydroxycoumarin, a compound related to 6-Bromocinnolin-4-ol, has been utilized in zebrafish embryos for temporal and spatial control of gene activation, demonstrating its utility in developmental biology and genetics (Ando, Furuta, Tsien, & Okamoto, 2001).
Mechanism of Action
Mode of Action
Like many other compounds, it is likely that 6-bromocinnolin-4-ol interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in a cell, and understanding how a compound like 6-Bromocinnolin-4-ol affects these pathways requires extensive research .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 6-Bromocinnolin-4-ol. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability .
Safety and Hazards
6-Bromocinnolin-4-ol is classified as a warning class chemical. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
6-bromo-1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMHMZLZLNLBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236514 | |
| Record name | 6-Bromo-4-cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876-88-0 | |
| Record name | 6-Bromo-4-cinnolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 876-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-4-cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-4-CINNOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



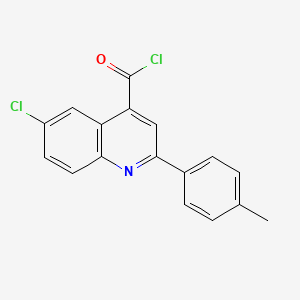

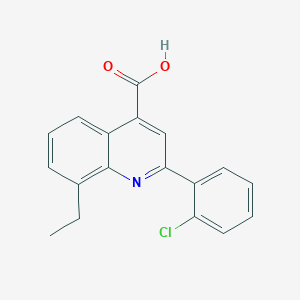
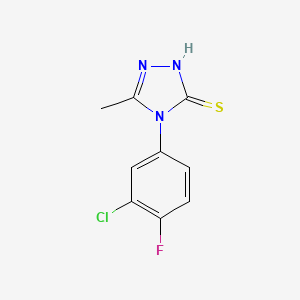
![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)
![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)
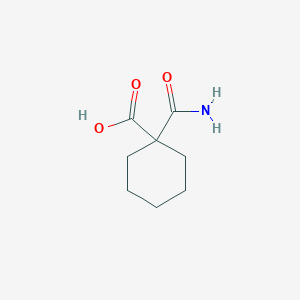
![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)

